molecular formula C17H13N3O3S3 B3003512 N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide CAS No. 1172759-26-0

N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide

Cat. No. B3003512
CAS RN: 1172759-26-0
M. Wt: 403.49
InChI Key: BPOFXFAIHBDNCR-UHFFFAOYSA-N
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Description

“N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide” is a compound that contains a thiazolo[3,2-a]pyrimidine moiety . Thiazolo[3,2-a]pyrimidines are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity . They are promising scaffolds for the design of new medicines, including anticancer drugs .


Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines involves various methods. One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reaction mechanism involves nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which undergoes [3,3]-Claisen rearrangement .


Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidines possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . The only example of oxidative coupling of the thiazolo[3,2-a]pyrimidine framework via reaction of 5,6-disubstituted 7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-ones with Lawesson’s reagent in DMSO at room temperature was reported .

Scientific Research Applications

Pharmaceutical Research

Thiazolopyrimidine derivatives have been studied for their potential as acetylcholinesterase inhibitors , which could make them candidates for treating diseases like Alzheimer’s.

Antibacterial and Antitubercular Agents

Some derivatives have shown antibacterial and antitubercular activities , suggesting possible use in developing new antibiotics or treatments for tuberculosis.

Chemical Synthesis

The compound’s structure indicates it could be used in chemical synthesis processes to create more complex molecules, possibly as intermediates in pharmaceutical manufacturing .

Future Directions

Thiazolo[3,2-a]pyrimidines, especially those that are 2-substituted, are promising structural fragments for the development of drugs, including anti-cancer drugs, in addition to their huge synthetic potential . The structure of thiazolo[3,2-a]pyrimidine is quite easily modified by the introduction of new binding centers, which is extremely necessary to optimize the interaction of the ligand with the active center of the biotarget .

Mechanism of Action

Target of Action

Thiazolopyrimidines, the class of compounds to which it belongs, are known to be heterocyclic analogs of purine bases . This suggests that they may interact with biological targets that also interact with purine bases, such as various enzymes and receptors.

Mode of Action

Thiazolopyrimidines have been found to exhibit a broad spectrum of pharmacological activity , suggesting that they may interact with their targets in a variety of ways, potentially including competitive inhibition, allosteric modulation, or other mechanisms of action.

Biochemical Pathways

Given the broad spectrum of pharmacological activity exhibited by thiazolopyrimidines , it is likely that this compound affects multiple biochemical pathways. These could potentially include pathways related to inflammation, hypertension, viral replication, oxidation, tumor growth, HIV infection, calcium channel blocking, acetylcholine esterase inhibition, CDC25B phosphatase inhibition, Bcl-2 family proteins inhibition, glutamate receptor antagonism, and 5-HT2a receptor antagonism .

Result of Action

Given the broad spectrum of pharmacological activity exhibited by thiazolopyrimidines , it is likely that this compound has multiple effects at the molecular and cellular level. These could potentially include effects on enzyme activity, receptor signaling, gene expression, cell proliferation, and other cellular processes.

properties

IUPAC Name

N-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S3/c1-11-9-15(21)20-14(10-25-17(20)18-11)12-4-6-13(7-5-12)19-26(22,23)16-3-2-8-24-16/h2-10,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOFXFAIHBDNCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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